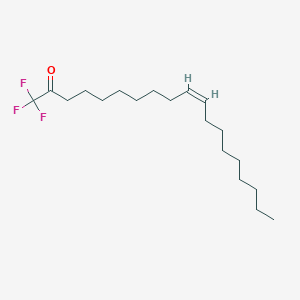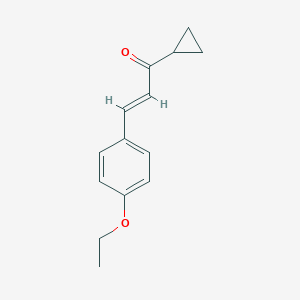
(E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one, also known as cyclopropyl chalcone, is a chemical compound with potential applications in scientific research. Chalcones are a class of compounds found in many plants, and have been shown to have a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Cyclopropyl chalcone is of particular interest due to its unique chemical structure, which may confer additional biological activity.
Mécanisme D'action
The exact mechanism of action of (E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one chalcone is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. For example, it has been shown to inhibit the activity of the transcription factor NF-kappaB, which is involved in the regulation of inflammation and immune responses. Additionally, this compound chalcone has been shown to activate the p53 tumor suppressor pathway, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Cyclopropyl chalcone has been shown to have a range of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress, such as cyclooxygenase-2 and inducible nitric oxide synthase. Additionally, this compound chalcone has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopropyl chalcone has several advantages and limitations for use in lab experiments. One advantage is its relative ease of synthesis, which allows for the production of large quantities of the compound for use in experiments. Additionally, the unique chemical structure of (E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one chalcone may confer additional biological activity, making it a potentially useful tool for investigating various biological pathways. However, one limitation of this compound chalcone is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on (E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one chalcone. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, further investigation into the compound's mechanism of action may help to elucidate its biological activity and identify potential targets for drug development. Finally, the synthesis of novel derivatives of this compound chalcone may lead to the development of compounds with even greater biological activity and specificity.
Méthodes De Synthèse
Cyclopropyl chalcone can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction. This involves the reaction of an aldehyde and a ketone in the presence of a base catalyst, resulting in the formation of a beta-hydroxy ketone intermediate. This intermediate can then be dehydrated to form the chalcone product. Other methods of synthesis include the use of metal catalysts and microwave irradiation.
Applications De Recherche Scientifique
Cyclopropyl chalcone has been studied for its potential biological activity in a number of areas. For example, it has been shown to have antioxidant activity, which may have implications for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's. Additionally, (E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one chalcone has been investigated for its anticancer properties, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Propriétés
Numéro CAS |
161152-27-8 |
|---|---|
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
(E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C14H16O2/c1-2-16-13-8-3-11(4-9-13)5-10-14(15)12-6-7-12/h3-5,8-10,12H,2,6-7H2,1H3/b10-5+ |
Clé InChI |
WIVIFWGLJWNJOC-BJMVGYQFSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2CC2 |
SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2CC2 |
SMILES canonique |
CCOC1=CC=C(C=C1)C=CC(=O)C2CC2 |
Synonymes |
2-Propen-1-one,1-cyclopropyl-3-(4-ethoxyphenyl)-,(E)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



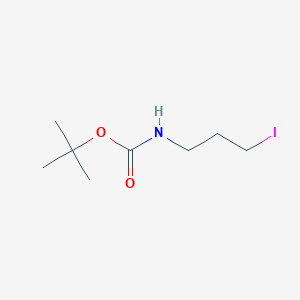


![Ethyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate](/img/structure/B66464.png)
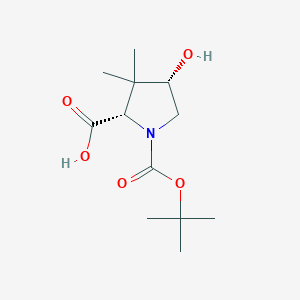
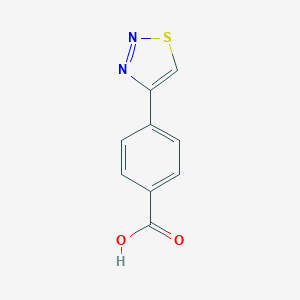

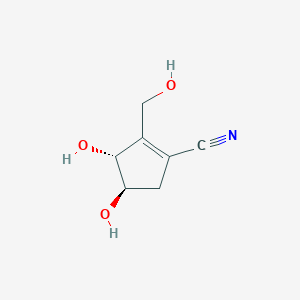
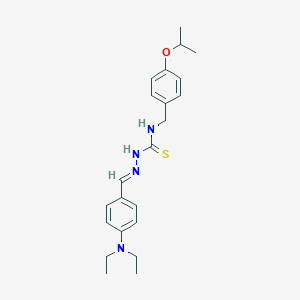
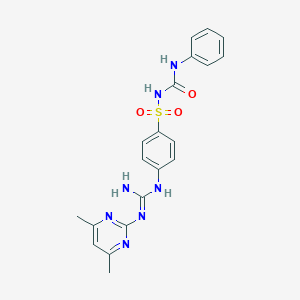
![Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate](/img/structure/B66488.png)
